
3-Chloro-2-(methylsulfanyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8ClNS and a molecular weight of 173.66 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Synthesis of Sulfonated Oxindoles : Tong Liu, D. Zheng, and Jie Wu (2017) developed a facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide starting from anilines, leading to sulfonated oxindoles in good yields under mild conditions Tong Liu, D. Zheng, Jie Wu, 2017.
Ortho-Selective Chlorination : B. Vinayak et al. (2018) explored the use of 1-chloro-1,2-benziodoxol-3-one as a chlorinating and oxidizing agent for aniline derivatives, demonstrating efficient ortho-selective chlorination under aqueous conditions B. Vinayak, Pardhi Vishal Ravindrakumar, D. V. Ramana, M. Chandrasekharam, 2018.
Anion–π and Lone Pair–π Interactions : J. Costa and colleagues (2010) designed new 1,3,5-triazine-based ligands to study anion–π and lone pair–π interactions in coordination compounds, providing insights into the structural aspects of these interactions J. Costa, Adriana R. G. Castro, Roberta Pievo, O. Roubeau, B. Modec, B. Kozlevčar, S. Teat, P. Gamez, J. Reedijk, 2010.
Environmental and Material Science Applications
Degradation of Aniline Compounds : Z. Liu, H. Yang, Z. Huang, P. Zhou, and S. Liu (2002) investigated the degradation of aniline and its derivatives by a newly isolated Delftia sp. AN3, highlighting the potential for bioremediation of contaminated environments Z. Liu, H. Yang, Z. Huang, P. Zhou, S. Liu, 2002.
Electro-Emissive Devices : Bo Wang et al. (2020) constructed novel binary copolymer films using aniline and haloanilines for electro-emissive devices (EEDs), showing significant potential for applications in IR thermal control and dynamic camouflage Bo Wang, L. X. Zhang, Gaoping Xu, Lebin Wang, Mengyao Pan, Feifei Ren, Xi Chen, Xiaobai Li, Yao Li, 2020.
Mecanismo De Acción
Safety and Hazards
3-Chloro-2-(methylsulfanyl)aniline is classified as dangerous according to the GHS05 and GHS07 hazard pictograms . It may be harmful if swallowed, toxic in contact with skin, cause skin irritation, cause serious eye damage, cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
Propiedades
IUPAC Name |
3-chloro-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYILPFRFCVIKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

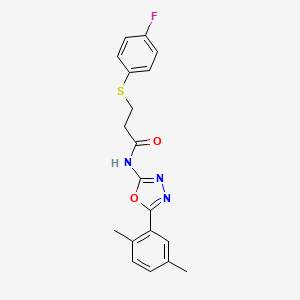
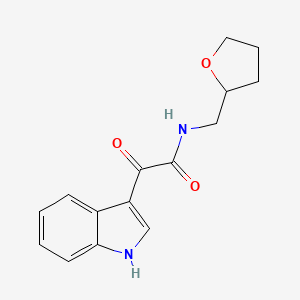
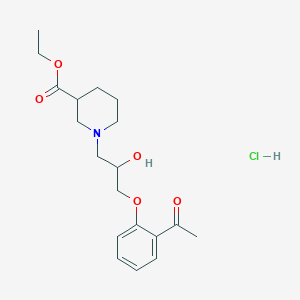
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2639335.png)
![(Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one](/img/structure/B2639339.png)
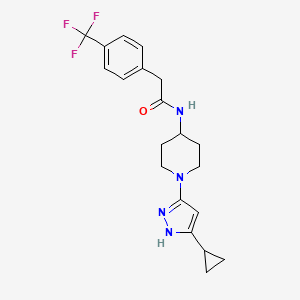
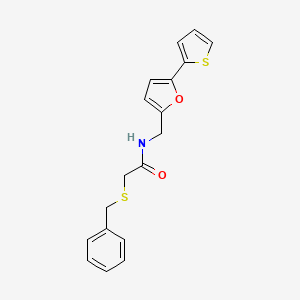
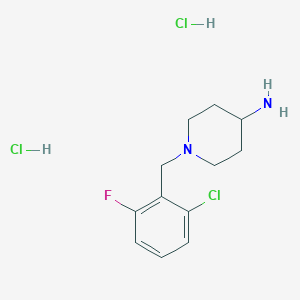
![methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2639346.png)
![N-((1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2639348.png)
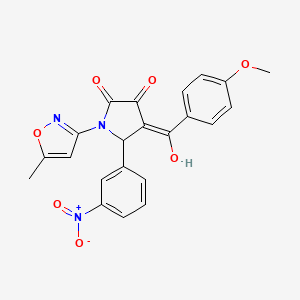


![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2639352.png)